molecular formula C21H16N4O B12163059 2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one

2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12163059
M. Wt: 340.4 g/mol
InChI Key: KJIFTZNIUVMAEV-UHFFFAOYSA-N
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Description

2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a complex structure that includes both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and subsequent functionalization steps . The reaction conditions often require the use of catalysts such as CuI and solvents like DMF at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to amine derivatives.

Scientific Research Applications

2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

2-anilino-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C21H16N4O/c26-21-18(15-22-16-9-3-1-4-10-16)20(23-17-11-5-2-6-12-17)24-19-13-7-8-14-25(19)21/h1-15,23H

InChI Key

KJIFTZNIUVMAEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=NC4=CC=CC=C4

Origin of Product

United States

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